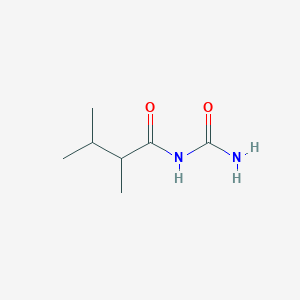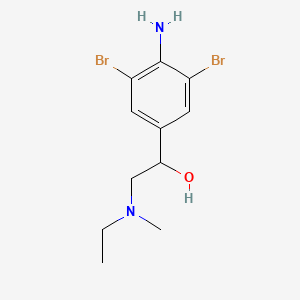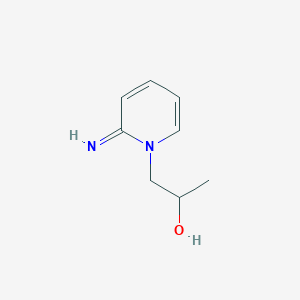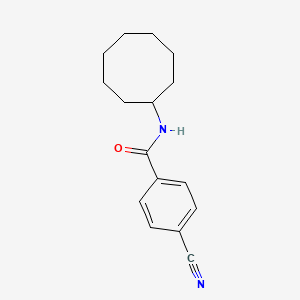
4-Bromo-2-(difluoromethoxy)-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(difluoromethoxy)-6-nitroaniline is an organic compound with the molecular formula C7H5BrF2N2O3. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a nitro group attached to an aniline ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline typically involves multiple steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Methoxylation: The nitro-substituted intermediate is then reacted with difluoromethyl ether in the presence of a base, such as potassium carbonate, to introduce the difluoromethoxy group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(difluoromethoxy)-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aniline ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of copper catalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 4-substituted-2-(difluoromethoxy)-6-nitroaniline derivatives.
Reduction: Formation of 4-bromo-2-(difluoromethoxy)-6-aminoaniline.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline is primarily based on its ability to undergo various chemical transformations. The bromine atom and nitro group are reactive sites that can participate in substitution and reduction reactions, respectively. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but lacks the nitro group, making it less reactive in certain chemical transformations.
4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of an aniline ring, leading to different reactivity and applications.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups instead of difluoromethoxy, affecting its chemical properties and biological activity.
Uniqueness: 4-Bromo-2-(difluoromethoxy)-6-nitroaniline is unique due to the presence of both a difluoromethoxy group and a nitro group on the aniline ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H5BrF2N2O3 |
|---|---|
Molecular Weight |
283.03 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethoxy)-6-nitroaniline |
InChI |
InChI=1S/C7H5BrF2N2O3/c8-3-1-4(12(13)14)6(11)5(2-3)15-7(9)10/h1-2,7H,11H2 |
InChI Key |
AFMPFFIAWGULEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)






![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)



